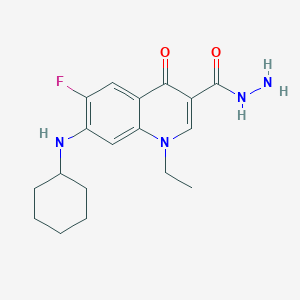

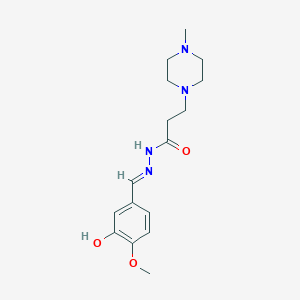

N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is part of a class of compounds known for their diverse chemical structures and potential biological activities. While specific literature directly addressing this compound was not found, studies on similar chemicals suggest they are often explored for their possible therapeutic benefits and chemical properties.

Synthesis Analysis

Similar compounds, such as N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, have been synthesized through acid-catalyzed reactions involving carbohydrazides and aldehydes, which could provide insights into potential synthesis methods for the compound (Alotaibi et al., 2018).

Molecular Structure Analysis

The structure of similar synthesized compounds has been confirmed through techniques like infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, and X-ray diffraction (Alotaibi et al., 2018). These methods can be applied to analyze the molecular structure of N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide.

Applications De Recherche Scientifique

Oxidative Removal in Piperazinediones

Research has demonstrated the oxidative removal capabilities of the N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate under mild conditions. This removal was performed on model compounds exhibiting various functional groups, highlighting a potential application in synthetic chemistry and pharmaceutical intermediate preparation (Yamaura et al., 1985).

Antagonistic Activity on Human Melanocortin-4 Receptor

Piperazinebenzylamines with small N-(1-methoxy-2-propyl) side chains have been identified as potent and selective antagonists of the human melanocortin-4 (MC4) receptor. These compounds exhibit moderate oral bioavailability in mice, which could be significant for therapeutic applications targeting obesity and related metabolic disorders (Pontillo et al., 2005).

Bioactivities of Phenolic Mannich Bases with Piperazines

A study focusing on new Mannich bases synthesized from vanillin-derived chalcone compounds and piperazines revealed cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds displayed promising activities, suggesting their potential as leads for further drug development (Gul et al., 2019).

Schiff Base Compounds: Synthesis, Characterization, and Bioactivities

Schiff base compounds synthesized from N'-substituted benzohydrazide and sulfonohydrazide derivatives demonstrated significant biological activities including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds' interaction with Salmon sperm DNA indicates their potential for diverse biological applications (Sirajuddin et al., 2013).

Anti-Alzheimer's Activity of Benzylated Derivatives

A series of N-benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity, showing significant potential. By designing analogs based on the lead compound donepezil and modifying the core structure, these compounds demonstrated excellent anti-Alzheimer's profiles, suggesting their importance in the treatment of this neurodegenerative disorder (Gupta et al., 2020).

Propriétés

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-19-7-9-20(10-8-19)6-5-16(22)18-17-12-13-3-4-15(23-2)14(21)11-13/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLQNKZYHLXLLF-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)

![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)

![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)

![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)

![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)

![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)

![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)